molecular formula C22H20N4O2S3 B2550872 4-(2-((2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thio)-1H-imidazol-1-yl)-N-(thiophen-2-ylmethyl)benzamide CAS No. 1206991-01-6

4-(2-((2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thio)-1H-imidazol-1-yl)-N-(thiophen-2-ylmethyl)benzamide

Cat. No. B2550872
CAS RN: 1206991-01-6
M. Wt: 468.61
InChI Key: YGFZAKBZHRHDQW-UHFFFAOYSA-N
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Description

4-(2-((2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thio)-1H-imidazol-1-yl)-N-(thiophen-2-ylmethyl)benzamide is a useful research compound. Its molecular formula is C22H20N4O2S3 and its molecular weight is 468.61. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .

Industrial Chemistry and Material Science

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They can be used to protect metals and other materials from degradation due to exposure to the environment.

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . These semiconductors are used in various electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .

Biological Perspective Exploration

A novel metal complex was synthesized using a similar compound, and the complex was assigned a distorted square pyramidal geometry . DNA binding assays and antibacterial activity were used to assess the biological perspectives for the synthesized complex .

Drug Development

The in-silico ADMET properties pointed to a significant drug-likeness feature in the synthesized compounds, based on the Lipinski criteria . This suggests that the compound could potentially be developed into a drug.

Computational Studies

The stable geometry of the complex was additionally established through computational simulation utilizing density functional theory . This was followed by the calculation of several electronic properties .

properties

IUPAC Name

4-[2-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]sulfanylimidazol-1-yl]-N-(thiophen-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2S3/c27-20(24-13-18-3-1-11-29-18)15-31-22-23-9-10-26(22)17-7-5-16(6-8-17)21(28)25-14-19-4-2-12-30-19/h1-12H,13-15H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGFZAKBZHRHDQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)CSC2=NC=CN2C3=CC=C(C=C3)C(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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